molecular formula C12H11N3 B11813221 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile

Katalognummer: B11813221
Molekulargewicht: 197.24 g/mol
InChI-Schlüssel: STGYTXNBWMZKBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with a p-tolyl group and an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of p-tolylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with acetonitrile under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(5-(p-Tolyl)-1H-pyrazol-3-yl)ethanol: Similar structure but with an ethanol group instead of a nitrile group.

    2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetone: Contains an acetone group instead of a nitrile group.

    2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetic acid: Features a carboxylic acid group instead of a nitrile group.

Uniqueness

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the nitrile group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .

Eigenschaften

Molekularformel

C12H11N3

Molekulargewicht

197.24 g/mol

IUPAC-Name

2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]acetonitrile

InChI

InChI=1S/C12H11N3/c1-9-2-4-10(5-3-9)12-8-11(6-7-13)14-15-12/h2-5,8H,6H2,1H3,(H,14,15)

InChI-Schlüssel

STGYTXNBWMZKBA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.